Exemestane-13C,D3

CAS No.:

Cat. No.: VC18570674

Molecular Formula: C20H24O2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H24O2 |

|---|---|

| Molecular Weight | 300.4 g/mol |

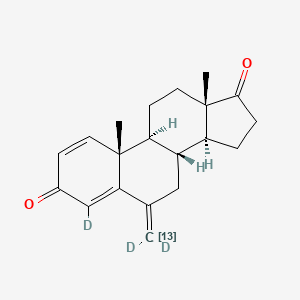

| IUPAC Name | (8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |

| Standard InChI | InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2,11D |

| Standard InChI Key | BFYIZQONLCFLEV-UGGPUEFQSA-N |

| Isomeric SMILES | [2H]C1=C2C(=[13C]([2H])[2H])C[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(C=CC1=O)C)C |

| Canonical SMILES | CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C |

Introduction

Chemical Identity and Structural Characteristics

Exemestane-13C,D3 is chemically designated as (8R,9S,10R,13S,14S)-4-deuterio-6-(dideuterio(1-13C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione. Its molecular formula is C₁₉¹³CH₂₁D₃O₂, with a molecular weight of 300.4 g/mol . The compound features a steroidal backbone with a 6-methylidene group, critical for its irreversible binding to the aromatase enzyme. The incorporation of stable isotopes at the 19-position (13C) and specific deuterium substitutions enhances its utility in mass spectrometry-based assays, allowing differentiation from endogenous metabolites .

Synthesis and Isotopic Labeling

The synthesis of Exemestane-13C,D3 involves strategic isotopic enrichment during key synthetic steps. While detailed protocols are proprietary, general approaches include:

-

Reductive Amination: Introduction of deuterium via deuterated reducing agents.

-

13C-Labeled Precursors: Use of 13C-enriched starting materials for the methylidene group .

-

Purification: Chromatographic techniques such as reverse-phase HPLC to isolate the labeled compound .

Pharmacological Profile

Mechanism of Action

Exemestane-13C,D3 functions as a suicide substrate inhibitor of aromatase (CYP19A1), binding irreversibly to the enzyme’s active site. This inhibition blocks the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), thereby reducing estrogen levels in postmenopausal women . The labeled compound exhibits identical target affinity to unlabeled exemestane, making it a reliable tracer for in vivo studies .

Pharmacokinetic Parameters

Key pharmacokinetic properties of exemestane, as inferred from its labeled analogue, include:

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | 42% | |

| Protein Binding | 90% (α1-acid glycoprotein) | |

| Half-Life | 24 hours | |

| Metabolism | Hepatic (CYP3A4/5, AKR1C) | |

| Major Metabolites | 17β-DHE, Cysteine Conjugates |

Metabolic Pathways

Phase I Metabolism

Exemestane undergoes extensive hepatic metabolism:

-

Reduction: Catalyzed by aldo-keto reductases (AKR1C1-3) and carbonyl reductase 1 (CBR1), yielding 17β-dihydroexemestane (17β-DHE), a less active metabolite .

-

Oxidation: CYP3A4 mediates 6-hydroxylation, forming 6-hydroxymethylexemestane, which is further conjugated .

Phase II Metabolism

Novel phase II metabolites identified include:

-

Cysteine Conjugates: 6-EXE-cys and 6-17β-DHE-cys, generated via glutathione (GSH) conjugation followed by enzymatic processing (γ-glutamyltranspeptidase and dipeptidases). These conjugates constitute 77% of urinary metabolites .

-

Glucuronidation: UGT2B17 catalyzes 17β-DHE glucuronidation, with genetic polymorphisms (e.g., UGT2B17 deletion) altering metabolite ratios .

Analytical Applications

Quantification via LC-MS

Exemestane-13C,D3 is quantified using liquid chromatography–mass spectrometry (LC-MS), leveraging its isotopic signature to distinguish it from endogenous compounds. Key applications include:

-

Pharmacokinetic Studies: Tracking plasma concentration-time profiles .

-

Metabolite Identification: Resolving cysteine conjugates and glucuronides in urine .

Table: Comparative LC-MS Parameters

| Parameter | Exemestane-13C,D3 | Exemestane |

|---|---|---|

| Retention Time (min) | 8.2 | 8.1 |

| Ion Transition (m/z) | 299 → 121 | 296 → 118 |

| LOQ (ng/mL) | 0.5 | 1.0 |

Clinical and Research Relevance

Pharmacogenomic Insights

-

UGT2B17 Polymorphisms: The UGT2B17 deletion allele is associated with a 29-fold reduction in 17β-DHE-Gluc levels, highlighting the role of alternative metabolic pathways (e.g., cysteine conjugation) .

-

CYP2C19 Variants: Poor metabolizers exhibit prolonged exposure to exemestane, necessitating dose adjustments .

Drug-Drug Interactions

Exemestane-13C,D3 aids in studying interactions with:

Comparative Analysis with Other Aromatase Inhibitors

| Parameter | Exemestane | Anastrozole | Letrozole |

|---|---|---|---|

| Type | Steroidal | Non-steroidal | Non-steroidal |

| Mechanism | Irreversible | Reversible | Reversible |

| Half-Life (h) | 24 | 50 | 48 |

| Major Metabolites | 17β-DHE, Cysteine Conjugates | Triazole Metabolites | Carbinol Metabolites |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume